molecular formula C15H12N2O B6500169 8-[(pyridin-4-yl)methoxy]quinoline CAS No. 2640966-91-0

8-[(pyridin-4-yl)methoxy]quinoline

Cat. No.: B6500169
CAS No.: 2640966-91-0
M. Wt: 236.27 g/mol
InChI Key: BVKXNRYEURZWQP-UHFFFAOYSA-N
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Description

8-[(Pyridin-4-yl)methoxy]quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a pyridin-4-ylmethoxy group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The quinoline moiety is known for its biological activity, making derivatives like this compound valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(pyridin-4-yl)methoxy]quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and 4-pyridinemethanol as the primary starting materials.

    Etherification Reaction: The key step involves the etherification of quinoline with 4-pyridinemethanol. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) under reflux conditions.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

8-[(Pyridin-4-yl)methoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert functional groups like nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-[(Pyridin-4-yl)methoxy]quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its quinoline core, which is known for its antimicrobial, antimalarial, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its broad-spectrum biological activity.

    8-Hydroxyquinoline: A derivative with strong metal ion chelating properties, used in various pharmacological applications.

    4-Pyridinemethanol: A precursor in the synthesis of 8-[(pyridin-4-yl)methoxy]quinoline, also used in other synthetic applications.

Uniqueness

This compound is unique due to the presence of both quinoline and pyridine moieties, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a versatile compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

8-(pyridin-4-ylmethoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-3-13-4-2-8-17-15(13)14(5-1)18-11-12-6-9-16-10-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKXNRYEURZWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=CC=NC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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